2-[(2-Aminoethyl)amino]-N-(pyridin-2-ylmethyl)acetamide CAS number 1187829-30-6
2-[(2-Aminoethyl)amino]-N-(pyridin-2-ylmethyl)acetamide CAS number 1187829-30-6
An In-Depth Technical Guide to 2-[(2-Aminoethyl)amino]-N-(pyridin-2-ylmethyl)acetamide (CAS Number 1187829-30-6): A Predictive and Investigative Approach
Disclaimer: The compound 2-[(2-Aminoethyl)amino]-N-(pyridin-2-ylmethyl)acetamide (CAS 1187829-30-6) is a sparsely documented chemical entity. This guide is constructed as a predictive and theoretical framework for researchers, scientists, and drug development professionals. The information herein is based on the known chemistry of its constituent functional groups and structurally related molecules. All proposed experimental protocols are standard methodologies that would be applicable to the characterization and evaluation of this novel compound.
Introduction
2-[(2-Aminoethyl)amino]-N-(pyridin-2-ylmethyl)acetamide is a molecule that combines several key functional groups of interest in medicinal chemistry: a pyridine ring, a flexible ethylenediamine backbone, and an acetamide linker. Pyridine derivatives are ubiquitous in pharmaceuticals, exhibiting a wide range of biological activities including antibacterial, anti-inflammatory, and anticancer effects.[1][2][3] The presence of multiple amine functionalities suggests potential for metal chelation and diverse hydrogen bonding interactions, which are critical for molecular recognition in biological systems. This guide provides a comprehensive theoretical overview, from its fundamental properties and a proposed synthetic route to potential biological activities and the experimental workflows required for its validation.
Molecular Structure and Physicochemical Properties
The structure of 2-[(2-Aminoethyl)amino]-N-(pyridin-2-ylmethyl)acetamide features a primary amine, a secondary amine, and a tertiary amide, conferring both hydrogen bond donor and acceptor capabilities. The pyridine ring adds a basic, aromatic character to the molecule. While experimental data is not available, physicochemical properties can be predicted using computational models.[4][5][6]
| Property | Predicted Value | Source/Method |
| Molecular Formula | C10H16N4O | - |
| Molecular Weight | 208.26 g/mol | - |
| Appearance | Likely a solid or oil at room temperature. | Based on similar structures. |
| Solubility | Predicted to be soluble in water and polar organic solvents.[7] | The presence of multiple amine groups and the pyridine nitrogen would likely lead to the formation of a hydrochloride salt, which is commercially available as a trihydrochloride, enhancing water solubility.[8] |
| pKa | Multiple pKa values are expected due to the presence of the pyridine nitrogen and the two amine groups. | - |
Proposed Synthesis Pathway
A plausible and efficient synthesis of the target molecule can be envisioned through a two-step process involving a nucleophilic substitution followed by an amidation reaction. This approach is common for the synthesis of N-substituted acetamides.[9][10][11]
Step 1: Synthesis of the Intermediate - N-(2-aminoethyl)picolinamine
The synthesis would begin with the reaction of 2-(aminomethyl)pyridine with a protected 2-bromoethylamine, followed by deprotection. A more direct, albeit potentially less selective, approach would be the reaction with 2-chloroacetamide. A well-established method for this type of reaction involves the chloroacetylation of an amine.[12]
Step 2: Amidation to form the final product
The intermediate amine would then be reacted with a suitable acetylating agent. A common and effective method is the reaction with chloroacetyl chloride in the presence of a base to neutralize the HCl byproduct.[13]
The overall proposed synthetic workflow is illustrated below.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol: Proposed Synthesis
Objective: To synthesize 2-[(2-Aminoethyl)amino]-N-(pyridin-2-ylmethyl)acetamide.
Part A: Synthesis of 2-Chloro-N-(pyridin-2-ylmethyl)acetamide
-
To a stirred solution of 2-(aminomethyl)pyridine (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM) at 0 °C, add chloroacetyl chloride (1.1 equivalents) dropwise.[13]
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Part B: Synthesis of 2-[(2-Aminoethyl)amino]-N-(pyridin-2-ylmethyl)acetamide
-
Dissolve the purified 2-Chloro-N-(pyridin-2-ylmethyl)acetamide (1 equivalent) in acetonitrile.
-
Add ethylenediamine (3-5 equivalents, acting as both reactant and base) to the solution.
-
Reflux the reaction mixture for 8-12 hours, monitoring by TLC.
-
After cooling, remove the solvent under reduced pressure.
-
Dissolve the residue in DCM and wash with water to remove excess ethylenediamine and its salt.
-
Dry the organic layer, concentrate, and purify the final product by column chromatography.
Structural Characterization and Validation
The identity and purity of the synthesized compound would be confirmed using a suite of standard analytical techniques.[14]
| Analytical Technique | Expected Observations |
| 1H NMR | Resonances corresponding to the protons on the pyridine ring, the methylene bridge, the ethylenediamine backbone, and the acetamide group. The number of protons and their splitting patterns would confirm the connectivity. |
| 13C NMR | Peaks corresponding to the different carbon environments in the molecule, including the aromatic carbons of the pyridine ring and the aliphatic carbons of the side chain. |
| FT-IR Spectroscopy | Characteristic absorption bands for N-H stretching (primary and secondary amines), C=O stretching (amide), and C-N stretching. |
| Mass Spectrometry (ESI-MS) | A molecular ion peak corresponding to the calculated molecular weight of the compound (208.26 g/mol ) or its protonated form [M+H]+. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound.[14] |
Predicted Biological Activity and Therapeutic Potential
The structural motifs within 2-[(2-Aminoethyl)amino]-N-(pyridin-2-ylmethyl)acetamide suggest several potential biological activities. Acetamide derivatives are known to possess a wide range of pharmacological properties, including anticancer, antimicrobial, antioxidant, and anti-inflammatory effects.[15][16] The pyridine moiety is a common feature in many approved drugs.[3]
Potential Mechanisms of Action:
-
Anticancer Activity: Many pyridine and acetamide derivatives exhibit cytotoxic effects on cancer cell lines.[17] The mechanism could involve intercalation with DNA, inhibition of topoisomerases, or interference with key signaling pathways.
-
Antimicrobial Activity: The compound could disrupt bacterial cell wall synthesis or inhibit essential microbial enzymes.[18][19] The chelation of essential metal ions by the ethylenediamine moiety could also contribute to antimicrobial effects.
-
Antioxidant Activity: The amine groups could act as radical scavengers.[20][21]
-
Anti-inflammatory Activity: The molecule might inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).[22]
The workflow for investigating these potential biological activities is outlined below.
Caption: Workflow for the biological evaluation of the target compound.
Experimental Protocol: MTT Assay for Anticancer Activity
This protocol is a standard method for assessing the cytotoxic effect of a compound on cancer cell lines.[15]
Objective: To determine the in vitro anticancer activity of 2-[(2-Aminoethyl)amino]-N-(pyridin-2-ylmethyl)acetamide.
Materials:
-
Target compound dissolved in DMSO.
-
Cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Dimethyl sulfoxide (DMSO).
-
96-well plates.
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the target compound and incubate for another 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.
-
Dissolve the formazan crystals by adding DMSO to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Safety and Handling
As with any novel chemical compound, 2-[(2-Aminoethyl)amino]-N-(pyridin-2-ylmethyl)acetamide should be handled with care in a laboratory setting. General safety precautions for handling amino compounds should be followed.[23][24][25][26][27]
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.[23]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential dust or vapors. Avoid contact with skin and eyes.[28]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[23]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion and Future Directions
While specific data on 2-[(2-Aminoethyl)amino]-N-(pyridin-2-ylmethyl)acetamide is currently lacking, this guide provides a robust theoretical framework for its synthesis, characterization, and biological evaluation. The presence of pharmacologically relevant moieties suggests that this compound could be a promising candidate for further investigation in drug discovery programs. Future research should focus on the successful synthesis and purification of this molecule, followed by a systematic evaluation of its biological activities using the protocols outlined in this guide. Computational methods, such as molecular docking, could also be employed to predict potential biological targets and guide experimental efforts.[29] The exploration of such novel chemical spaces is essential for the discovery of new therapeutic agents.[30][31]
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